![molecular formula C5H3BrN4O B1496474 8-Bromohypoxanthine CAS No. 56046-36-7](/img/structure/B1496474.png)
8-Bromohypoxanthine
Overview
Description
8-Bromohypoxanthine is a chemical compound with the molecular formula C5H3BrN4O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-Bromohypoxanthine consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 215.008 Da and the monoisotopic mass is 213.949020 Da .Scientific Research Applications
Synthesis and Physical-Chemical Properties
8-Bromohypoxanthine and its derivatives play a significant role in pharmaceutical science, particularly in the development of new drugs. A study by Ivanchenko (2018) focused on the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives and the investigation of their physical and chemical properties. This research highlights the potential of 8-Bromohypoxanthine derivatives in creating new drugs with various effects (Ivanchenko, 2018).
Crystal and Molecular Structure Analysis
Sakore and Sobell (1969) examined a hydrogen-bonded complex containing adenine and hypoxanthine derivatives, including 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine. Their research contributes to understanding the molecular interactions of these compounds, which is critical in drug design and biochemical studies (Sakore & Sobell, 1969).
Biological Properties and Potential Therapeutic Applications
The synthesis and study of the biological properties of 8-R-thioderivatives of 1-benzyltheobromine, as researched by Ivanchenko et al. (2018), indicate the wide application of xanthine derivatives in medicine, including for diseases like asthma, bronchitis, and chronic obstructive pulmonary disease. This study underscores the importance of 8-Bromohypoxanthine in developing medical treatments (Ivanchenko et al., 2018).
Enzymatic Interaction Studies
Hille and Stewart (1984) explored the interaction of xanthine oxidase with 8-bromoxanthine, providing insights into the nature of purines' interaction with enzyme active sites. This research is crucial for understanding biochemical pathways and could influence the development of enzyme-targeted drugs (Hille & Stewart, 1984).
Antimicrobial and Antifungal Applications
The study of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines by Romanenko et al. (2016) demonstrates the potential antimicrobial and antifungal applications of 8-Bromohypoxanthine derivatives. Their research provides a basis for developing new antimicrobial and antiviral agents (Romanenko et al., 2016).
Safety and Hazards
When handling 8-Bromohypoxanthine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
8-Bromohypoxanthine is a compound utilized in biochemical research focused on nucleic acid chemistry and enzyme-substrate interactions . It serves as an analog of hypoxanthine, a naturally occurring purine derivative . .
Mode of Action
As an analog of hypoxanthine, it may interact with the same targets as hypoxanthine and influence similar biochemical processes . The bromination could potentially alter the base pairing and nucleic acid stability
Result of Action
As an analog of hypoxanthine, it might have similar effects on nucleic acid chemistry and enzyme-substrate interactions
properties
IUPAC Name |
8-bromo-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBNLPSFAGAYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394637 | |
Record name | 8-BROMOHYPOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56046-36-7 | |
Record name | NSC112525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-BROMOHYPOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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